Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-
Description
Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester (CAS 20452-51-1) is a malonic acid derivative with a 2,5-dimethoxybenzyl substituent and diethyl ester functional groups. Its molecular formula is C₁₆H₂₂O₆, and it has a molecular weight of 310.347 g/mol . The compound is characterized by a central propanedioic acid (malonic acid) backbone, esterified at both terminal carboxylic acid groups, and substituted with a benzyl group bearing methoxy groups at the 2- and 5-positions of the aromatic ring.
The compound is primarily used in analytical chemistry, particularly in reverse-phase HPLC separations using columns like Newcrom R1 . Its structural complexity and functional groups make it a candidate for applications in organic synthesis and materials science.
Properties
CAS No. |
72018-08-7 |
|---|---|
Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C12H14O6/c1-17-8-3-4-10(18-2)7(5-8)6-9(11(13)14)12(15)16/h3-5,9H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
HSUUQNZJIBIZOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid typically involves the reaction of 2,5-dimethoxybenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl chloride reacts with the malonate ester to form the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours, followed by acidification and purification steps to isolate the product.
Industrial Production Methods
Industrial production of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
((2,5-Dimethoxyphenyl)methyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
((2,5-Dimethoxyphenyl)methyl)propanedioic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, which can be explored for therapeutic applications.
Medicine
The compound and its derivatives have potential applications in medicinal chemistry. They can be investigated for their pharmacological properties and used in the design of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, ((2,5-Dimethoxyphenyl)methyl)propanedioic acid can be utilized in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ((2,5-Dimethoxyphenyl)methyl)propanedioic acid depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, its derivatives may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanedioic Acid Derivatives with Methoxy-Substituted Aromatic Groups
The following compounds share structural similarities with the target molecule but differ in substituent positions, ester groups, or aromatic substitution patterns:
Key Differences:
- Substituent Position and Type: The target compound’s 2,5-dimethoxybenzyl group distinguishes it from analogs like the 2-methoxybenzylidene derivative or the 4-(methylthio)phenylamino variant . Methoxy groups enhance electron-donating effects, influencing reactivity and solubility.
- Ester Groups : Diethyl esters (target) confer higher hydrophobicity compared to dimethyl esters (e.g., C₁₃H₁₄O₅ compound), as reflected in LogP values.
- Fluorinated Derivatives : Perfluoroalkyl-substituted analogs () exhibit extreme hydrophobicity and thermal stability, making them suitable for industrial applications, unlike the target compound .
Comparison with Other Methoxy-Substituted Esters
lists structurally related methoxy-substituted esters, though none are malonic acid derivatives. Examples include:
- Methyl 3,4-dimethoxybenzoate (C₁₀H₁₂O₄, MW 196.2): Simpler ester lacking the propanedioic acid backbone.
- Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester (C₁₁H₁₄O₄, MW 210.23): Demonstrates how additional methyl groups alter steric effects.
These compounds highlight that the target’s dual ester functionality and malonic acid core enable unique reactivity, such as participation in Knoevenagel condensations or chelation with metal ions.
Functional Group Impact on Physicochemical Properties
- LogP : The target’s LogP (2.81) is higher than dimethyl malonate (LogP ~0.5) due to the diethyl esters and aromatic methoxy groups.
- Solubility: The 2,5-dimethoxybenzyl group enhances solubility in polar organic solvents (e.g., acetonitrile) compared to nonpolar fluorinated analogs .
- Thermal Stability : Fluorinated derivatives decompose at higher temperatures (>300°C) than the target compound, which likely degrades near 200–250°C (estimated).
Biological Activity
Propanedioic acid, specifically the compound [(2,5-dimethoxyphenyl)methyl] (also known as 2,5-dimethoxybenzylmalonic acid), is a derivative of malonic acid with potential biological activities. This article explores its biological activity, including toxicity, metabolic pathways, and potential applications in various fields.
- Chemical Name : Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-
- CAS Number : 20452-51-1
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
1. Toxicological Profile
The toxicological assessment of Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]- reveals that it exhibits low toxicity in animal studies. Key findings include:
| Endpoint | Result | |
|---|---|---|
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw | Low toxicity |
| Acute Dermal Toxicity (Rat) | LD50 > 2000 mg/kg bw | Low toxicity |
| Skin Irritation (Rabbit) | Slightly irritating | Minor irritation observed |
| Eye Irritation (Rabbit) | Slightly irritating | Conjunctival redness noted |
| Skin Sensitization | No evidence of sensitization | Non-sensitizing |
These results suggest that the compound is generally safe for use in cosmetic applications at low concentrations .
2. Metabolism and Distribution
Due to its low molecular weight and high hydrophobicity (log P > 5.7), Propanedioic acid is expected to have limited dermal absorption. However, it can hydrolyze to form metabolites such as 2-ethylhexanol and subsequently to 2-ethylhexanoic acid, both of which are linked to reproductive and developmental toxicity . The compound's metabolic pathway indicates potential for bioaccumulation in biological systems.
Case Study 1: Cosmetic Applications
In a study assessing the safety of Propanedioic acid in cosmetic formulations, it was found to be effective as a stabilizer and emollient. The study involved a patch test on human volunteers which demonstrated no significant adverse reactions over a period of four weeks. This supports its use in topical products .
Case Study 2: Ecotoxicological Impact
An ecotoxicological assessment evaluated the effects of Propanedioic acid on aquatic organisms. Results indicated minimal acute toxicity to fish and invertebrates at concentrations below 100 mg/L, suggesting a low environmental risk when used in industrial applications .
Research Findings
Recent research has focused on the potential therapeutic uses of malonic acid derivatives like Propanedioic acid in metabolic disorders. Studies indicate that these compounds may influence energy metabolism and have implications for conditions such as obesity and diabetes.
Table: Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Metabolic Disorders | Potential modulation of energy metabolism |
| Antioxidant Activity | Exhibited antioxidant properties in vitro |
| Anti-inflammatory Effects | Reduced inflammatory markers in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
